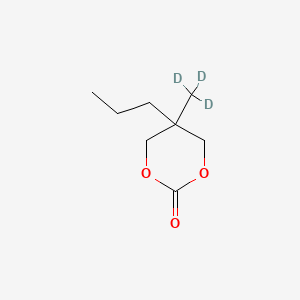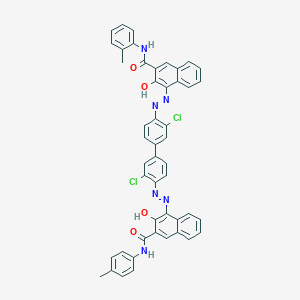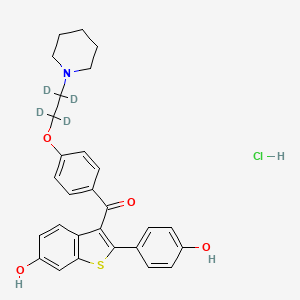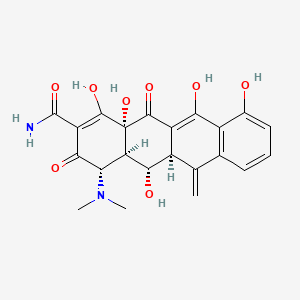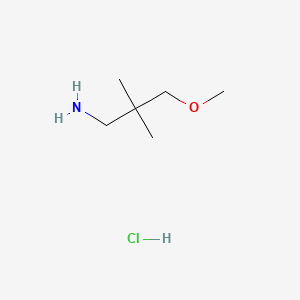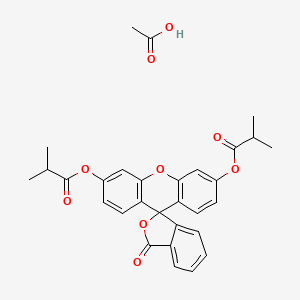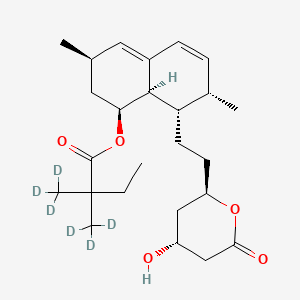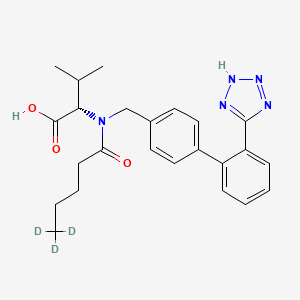
Valsartan-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valsartan-d3 is an isotopically labelled version of Valsartan . Valsartan is an angiotensin II receptor blocker (ARB) that treats high blood pressure and heart failure . It is used to manage hypertension alone or in combination with other antihypertensive agents and to manage heart failure in patients who are intolerant to ACE inhibitors .
Synthesis Analysis
The synthesis of Valsartan involves a three-step process: N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . The key step of the reaction cascade (Suzuki-Miyaura cross-coupling) is catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .Molecular Structure Analysis
Valsartan’s molecular structure has been studied using various techniques, including messenger tagging vibrational spectroscopy . This technique involves detecting the IR absorptions in a linear action regime by photodissociation of weakly bound N2 molecules .Physical and Chemical Properties Analysis
Valsartan is a white powder with an empirical formula of C24H29N5O3 and a molecular weight of 435.52g/mol . It is lipophilic and has a volume of distribution estimated at 17L .Wissenschaftliche Forschungsanwendungen
Antidepressant and Antianxiety Effects : Valsartan has been shown to reverse depressive/anxiety-like behavior and induce hippocampal neurogenesis and expression of BDNF protein in mice exposed to chronic mild stress, suggesting its potential as an effective antidepressant and antianxiety agent (Gu et al., 2014).
Improvement in Drug Solubility and Dissolution : Research on valsartan's solid dispersions with alkalizing agents indicates a significant increase in its aqueous solubility and dissolution rate, which may enhance the drug's overall oral bioavailability (Wenhao et al., 2018).
Cardiovascular Applications : Valsartan has been evaluated for its effectiveness in reducing mortality and cardiovascular morbidity in patients with heart failure and/or left ventricular systolic dysfunction after myocardial infarction. It is as effective as captopril in this context and generally well-tolerated (Katherine & G., 2004).
Cognitive Function and Alzheimer's Disease : A study has shown that valsartan can improve memory impairment and attenuate oxidative stress in mice, suggesting its potential use in Alzheimer's disease treatment (Weina et al., 2014).
Hepatic Uptake and Biliary Excretion : Research indicates that OATP1B1 and OATP1B3 uptake transporters and MRP2 efflux transporter are responsible for efficient hepatic transport of valsartan, impacting its hepatic clearance (Wakaba et al., 2006).
Real-World Effectiveness in Hypertension : A translational research program has highlighted the major benefits of valsartan in lowering blood pressure and total cardiovascular risk in a real-world setting (I. et al., 2011).
Pharmacokinetic Interaction with Quercetin : A study demonstrates that quercetin significantly increases the plasma concentration of valsartan, suggesting potential implications for drug interactions and bioavailability enhancement (Venkatesh et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1331908-02-1 |
|---|---|
Molekularformel |
C24H29N5O3 |
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3 |
InChI-Schlüssel |
ACWBQPMHZXGDFX-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
Synonyme |
N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine-d3; _x000B_CGP 48933-d3; Diovan-d3; Nisis-d3; Tareg-d3; Valsartan-d3; _x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


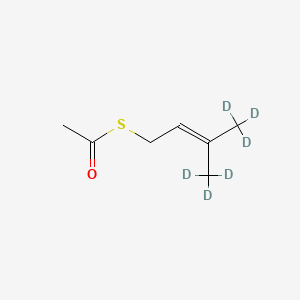
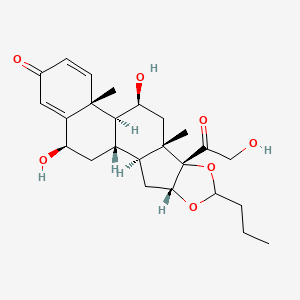

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/no-structure.png)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

